REACTION_CXSMILES
|
[CH2:1](I)[CH3:2].[CH2:4]([O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([I:14])=[C:10]([OH:15])[CH:9]=1)[CH3:5].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:4]([O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([I:14])=[C:10]([O:15][CH2:1][CH3:2])[CH:9]=1)[CH3:5] |f:2.3.4|
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)I)O)=O
|
Name
|
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
maintain at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Type
|
ADDITION
|
Details
|
add ethyl acetate to the crude
|
Type
|
FILTRATION
|
Details
|
Filter the solid through Celite®
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)I)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |